molecular formula C23H21N7O2 B2717409 (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835912-13-5

(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2717409
CAS RN: 835912-13-5
M. Wt: 427.468
InChI Key: NSVGMIOMSLZDFQ-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H21N7O2 and its molecular weight is 427.468. The purity is usually 95%.
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Scientific Research Applications

Cyclopropamitosenes and Biological Activity

Cyclopropamitosenes, including compounds related to the given chemical structure, have been synthesized and evaluated for their electrochemical properties and biological activity. These compounds exhibit cytotoxicity towards mammalian cells, with enhanced toxicity under hypoxic conditions compared to aerobic conditions, suggesting potential applications in cancer therapy. The study demonstrates the synthesis of amino-substituted quinones, including indolequinones, and their evaluation against mammalian cells, providing insights into their potential as anticancer agents (Cotterill et al., 1994).

Diuretic Properties and Polymorphic Modifications

Polymorphic modifications of a compound with structural similarities to the given chemical have been found to possess strong diuretic properties, making it a potential new remedy for hypertension. The study highlights the synthesis and characterization of polymorphic forms of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide derivative, revealing its application in treating hypertension due to its diuretic effects (Shishkina et al., 2018).

Synthesis of Pyrrolo- and Indolo[1,2-a]quinoxalines

A practical approach to synthesizing pyrrolo- and indolo[1,2-a]quinoxalines has been developed, utilizing oxidative reactions. This method presents a green and economical synthesis route for compounds within the same chemical family as the queried compound, indicating applications in developing new materials or pharmaceuticals with enhanced environmental friendliness (Wang et al., 2015).

ATM Kinase Inhibition

Research into novel 3-quinoline carboxamides, akin to the structure of interest, has led to the discovery of potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate efficacy in disease-relevant models, suggesting their application in cancer research and treatment. The development of these compounds highlights the potential therapeutic uses of similar quinoline derivatives in targeting specific cellular pathways for disease intervention (Degorce et al., 2016).

properties

IUPAC Name

2-amino-1-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2/c1-32-11-10-25-23(31)19-20-22(29-18-9-5-4-8-17(18)28-20)30(21(19)24)27-13-14-12-26-16-7-3-2-6-15(14)16/h2-9,12-13,26H,10-11,24H2,1H3,(H,25,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVGMIOMSLZDFQ-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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